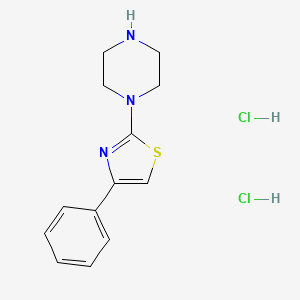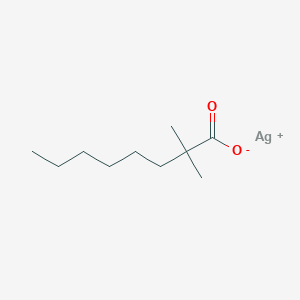
(3-Cyclopentadienylpropyl)tri-ethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopentadienylpropyl)tri-ethoxysilane is an organosilicon compound with the molecular formula C14H26O3Si. It is a versatile chemical used in various fields due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials. This compound is particularly valuable in the synthesis of advanced materials and surface modification applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopentadienylpropyl)tri-ethoxysilane typically involves the reaction of cyclopentadiene with a suitable silane precursor under controlled conditions. One common method is the hydrosilylation reaction, where cyclopentadiene is reacted with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclopentadienylpropyl)tri-ethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethoxy groups to other functional groups.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution with amines can produce amino-functionalized silanes.
Aplicaciones Científicas De Investigación
(3-Cyclopentadienylpropyl)tri-ethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biomolecules and surfaces for biosensing applications.
Medicine: It is used in drug delivery systems and the development of biocompatible materials.
Industry: The compound is utilized in coatings, adhesives, and sealants to enhance adhesion and durability.
Mecanismo De Acción
The mechanism by which (3-Cyclopentadienylpropyl)tri-ethoxysilane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups can hydrolyze to form silanols, which then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, enhancing the adhesion between different materials.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloropropyl)triethoxysilane: Similar in structure but contains a chlorine atom instead of a cyclopentadienyl group.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group, which provides different reactivity and applications.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Contains sulfur atoms, which influence its properties and uses.
Uniqueness
(3-Cyclopentadienylpropyl)tri-ethoxysilane is unique due to the presence of the cyclopentadienyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in various chemical reactions and form stable complexes with metals, making it valuable in advanced material synthesis and surface modification applications.
Propiedades
IUPAC Name |
3-cyclopenta-2,4-dien-1-ylpropyl(triethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H26O3Si/c2*1-4-15-18(16-5-2,17-6-3)13-9-12-14-10-7-8-11-14/h2*7-8,10-11,14H,4-6,9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGYMULAWUFLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC1C=CC=C1)(OCC)OCC.CCO[Si](CCCC1C=CC=C1)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8038400.png)

![(2Z,4S,4aR,5S,5aR,12aS)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-5,10,11,12a-tetrahydroxy-6-methylidene-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;2-hydroxy-5-sulfobenzoic acid](/img/structure/B8038403.png)




